molecular formula C16H22ClN3O2 B2524416 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one CAS No. 2415573-99-6

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one

Cat. No.: B2524416
CAS No.: 2415573-99-6
M. Wt: 323.82
InChI Key: QLMSFAGCAKINAK-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a cyclopentyl group, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one involves multiple steps, typically starting with the preparation of the chloropyrimidine intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the desired compound. Common reagents used in the synthesis include sodium carbonate, dioxane, and water, with reaction temperatures maintained between 70-80°C . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.

Scientific Research Applications

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, thereby aiding in glucose regulation.

Comparison with Similar Compounds

When compared to similar compounds, 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c17-13-10-18-16(19-11-13)22-14-5-7-20(8-6-14)15(21)9-12-3-1-2-4-12/h10-12,14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMSFAGCAKINAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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